Demethylcarolignan E
Overview
Description
Demethylcarolignan E is a phenylpropanoid ester that can be isolated from the stems of Hibiscus taiwanensis. It has shown cytotoxicity against human cancer cell lines A549 and MCF-7, making it a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethylcarolignan E can be synthesized through various organic synthesis methods, although detailed synthetic routes are not widely documented. The compound is typically isolated from natural sources, specifically from the stems of Hibiscus taiwanensis .
Industrial Production Methods
The extraction process involves isolating the compound from plant material using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
Demethylcarolignan E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Demethylcarolignan E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenylpropanoid esters and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly A549 and MCF-7.
Medicine: Explored for its potential as an anti-cancer agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of Demethylcarolignan E involves its interaction with cellular pathways that regulate cell growth and apoptosis. It targets specific molecular pathways involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation, but its cytotoxic effects suggest it may interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Carolignan M: Another phenylpropanoid ester with similar cytotoxic properties.
Secoisolariciresinol: A lignan with cytotoxic activity against cancer cell lines.
Feruloyl-(-)-secoisolariciresinol: Exhibits strong cytotoxic activity against human lung carcinoma and breast carcinoma cell lines.
Uniqueness
Demethylcarolignan E is unique due to its specific cytotoxic effects on A549 and MCF-7 cancer cell lines, making it a valuable compound for targeted cancer research. Its natural occurrence in Hibiscus taiwanensis also adds to its uniqueness, as it can be sustainably sourced from plant material .
Properties
IUPAC Name |
3-[3-hydroxy-4-[(1S,2S)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxyphenyl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40O13/c1-47-33-20-25(6-12-28(33)40)9-16-37(44)50-18-4-5-24-8-15-32(31(43)19-24)52-36(39(46)27-11-14-30(42)35(22-27)49-3)23-51-38(45)17-10-26-7-13-29(41)34(21-26)48-2/h6-17,19-22,36,39-43,46H,4-5,18,23H2,1-3H3/b16-9+,17-10+/t36-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGRJWMOIKUHLN-DZOJLRKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCCC2=CC(=C(C=C2)OC(COC(=O)C=CC3=CC(=C(C=C3)O)OC)C(C4=CC(=C(C=C4)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCCC2=CC(=C(C=C2)O[C@@H](COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)[C@H](C4=CC(=C(C=C4)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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